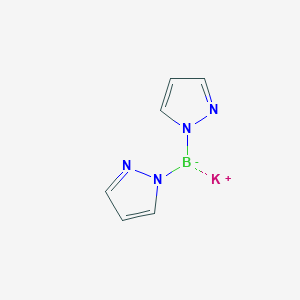
Potassium Bis(1-pyrazolyl)borohydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium Bis(1-pyrazolyl)borohydride, also known as Potassium Dihydrobis(1-pyrazolyl)borate, is a chemical compound with the molecular formula C6H6BKN4 . It has a molecular weight of 186.07 g/mol . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of Potassium Bis(1-pyrazolyl)borohydride consists of a boron atom bonded to two pyrazolyl groups and a potassium ion . The compound’s InChI Key is KIXPNQZZOUCWGN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Potassium Bis(1-pyrazolyl)borohydride is a solid at 20°C . It has a melting point range of 165.0 to 169.0°C . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Catalysis Applications
Potassium Bis(1-pyrazolyl)borohydride (KPBH) is known for its role in catalysis due to its complex structure that allows for regioselectivity. This means it can selectively react with certain regions of a molecule, which is crucial in creating specific products without unwanted byproducts. The boron atom bonded to the nitrogen atom in KPBH can be placed farther from encumbering groups, providing good control of the potential catalytic pocket. This makes KPBH valuable for synthesizing hindered pyrazoles, which are important in creating various pharmaceuticals and agrochemicals .
Hydrogen Storage Applications
KPBH’s complex structure also makes it suitable for hydrogen storage applications. While specific details on how KPBH is used in hydrogen storage are not readily available, its ability to form stable complexes with hydrogen suggests its potential use in storing hydrogen in a safe and efficient manner. This could be particularly useful in the development of clean energy technologies where hydrogen plays a key role as a fuel source .
Metal-Organic Framework Synthesis Applications
In the field of metal-organic frameworks (MOFs), KPBH can be utilized due to its ability to act as a ligand, bonding with metals to form complex structures. MOFs have a wide range of applications, including gas storage, separation, and catalysis. The unique properties of KPBH may allow for the synthesis of MOFs with specific characteristics tailored for these applications .
Safety And Hazards
Potassium Bis(1-pyrazolyl)borohydride is classified as a hazardous substance. It can cause skin irritation (H315) and serious eye irritation (H319). When in contact with water, it releases flammable gas (H261) . If eye irritation persists, it is advised to get medical advice or attention (P337 + P313). The compound should be stored in a dry place and in a closed container (P402 + P404) .
Eigenschaften
InChI |
InChI=1S/C6H6BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXPNQZZOUCWGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CC=N1)N2C=CC=N2.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BKN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635728 |
Source


|
| Record name | Potassium dihydridodi(1H-pyrazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium Bis(1-pyrazolyl)borohydride | |
CAS RN |
18583-59-0 |
Source


|
| Record name | Potassium dihydridodi(1H-pyrazol-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Bis(1-pyrazolyl)borohydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)




![TMS(-3)[TMS(-4)][TMS(-6)]GlcNAc(a)-O-Me](/img/structure/B579748.png)
![1-[2-(Ethylpropylamino)ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B579750.png)





![6H-[1,3]Thiazolo[5,4-E]indazole](/img/structure/B579760.png)
